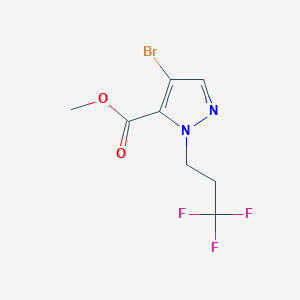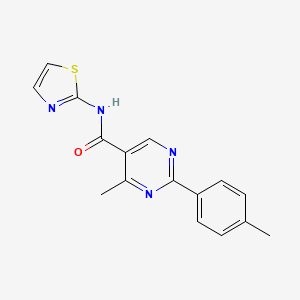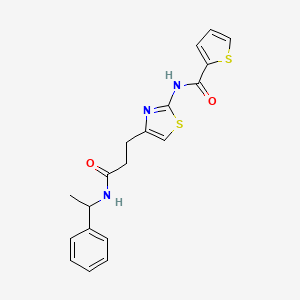![molecular formula C19H16N2O4 B2798915 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1209375-22-3](/img/structure/B2798915.png)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of benzodioxin ring where two oxygen atoms are connected to the benzene ring .
Molecular Structure Analysis
The structure of this compound would likely be planar due to the presence of the isoxazole and benzodioxin rings . The exact structure would depend on the specific substituents and their positions .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions . Benzodioxins can also undergo various reactions, such as reductions and oxidations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions . For example, the presence of the isoxazole and benzodioxin rings could potentially make the compound more polar .Applications De Recherche Scientifique
Synthesis and Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide derivatives have been synthesized for various biological activities. These compounds, bearing biologically active pharmacophores like benzodioxane and peptide bond, have demonstrated antimicrobial and antioxidant activities. Their molecular docking with protein Sortase A suggests potential as antimicrobial agents, with some showing strong antioxidant activity (Pothuri, Machiraju, & Rao, 2020).
Antiparasitic Applications
The optimization of isoxazoline amide benzoxaboroles, structurally related to this compound, has led to the identification of potent ectoparasiticides against ticks and fleas. A molecule from this series has shown significant oral bioavailability and efficacy in dogs, providing a potential development candidate for long-acting animal ectoparasiticides (Zhang et al., 2016).
Antibacterial Research
Further research into 2,6-difluorobenzamides, structurally related to this compound, has explored their potential as antibacterial drugs. These studies have focused on the inhibition of the bacterial cell division cycle by targeting the protein FtsZ, a key player in bacterial cell division, indicating the therapeutic potential of these derivatives against Gram-positive bacteria (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Antiproliferative Activity
Some novel derivatives related to this compound have been synthesized and evaluated for their antiproliferative activity. These compounds have been studied against human tumor and nontumor cells, establishing the importance of their structure in manifesting antiproliferative activity (Gornostaev et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(13-4-2-1-3-5-13)20-12-15-11-17(25-21-15)14-6-7-16-18(10-14)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYGGQJKFVSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide](/img/structure/B2798832.png)
![N-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2798834.png)

![3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea](/img/structure/B2798838.png)
![4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2798839.png)
![ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2798840.png)

![1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2798844.png)

![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2798846.png)
![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2798847.png)
![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2798848.png)
![(Z)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2798851.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(pyridin-2-yloxy)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2798852.png)
